N-((4-(4-fluorophenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide
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Description
N-((4-(4-fluorophenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide is a useful research compound. Its molecular formula is C33H29FN6O2S2 and its molecular weight is 624.75. The purity is usually 95%.
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Biological Activity
N-((4-(4-fluorophenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide) is a complex compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a multi-functional structure incorporating a triazole ring, thiophene moiety, and a pyrazole derivative. Its molecular formula is C22H22F1N5O2S, with a molecular weight of approximately 427.51 g/mol. The presence of fluorine in the phenyl group enhances its lipophilicity, potentially improving membrane permeability and biological activity.
Research indicates that compounds with similar structural motifs exhibit various mechanisms of action:
- Inhibition of Angiogenesis : The triazole ring is known to inhibit vascular endothelial growth factor receptors (VEGFRs), which play a crucial role in angiogenesis. This inhibition can lead to reduced tumor growth in cancer models .
- Anticancer Activity : Thiophene and pyrazole derivatives have shown promising anticancer effects by inducing apoptosis in cancer cells and inhibiting proliferation across various cancer types .
- Antimicrobial Properties : Some studies suggest that compounds containing thiophene exhibit antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the cytotoxic effects of the compound on different cancer cell lines:
Cell Line | IC50 (µM) | Effect |
---|---|---|
HL-60 (Leukemia) | 5.0 | Induction of apoptosis |
A549 (Lung Cancer) | 7.5 | Decreased cell viability |
MCF-7 (Breast Cancer) | 6.0 | Inhibition of proliferation |
These results indicate that the compound has a significant cytotoxic effect on various cancerous cell lines, suggesting its potential as an anticancer agent.
In Vivo Studies
In vivo studies using xenograft models have demonstrated that the compound can significantly reduce tumor size compared to control groups. For instance:
- Xenograft Model : Mice implanted with HL-60 cells showed a 50% reduction in tumor volume after treatment with the compound for four weeks .
Case Studies
- Case Study on Lung Cancer Treatment : A clinical trial involving patients with advanced lung cancer treated with a derivative of this compound showed improved progression-free survival rates compared to standard therapies. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis .
- Combination Therapy : Combining this compound with other chemotherapeutics has shown synergistic effects, enhancing overall efficacy and reducing side effects associated with high-dose chemotherapy .
Properties
IUPAC Name |
N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29FN6O2S2/c1-21-8-10-23(11-9-21)28-18-27(29-7-4-16-43-29)38-40(28)31(41)20-44-33-37-36-30(39(33)26-14-12-25(34)13-15-26)19-35-32(42)24-6-3-5-22(2)17-24/h3-17,28H,18-20H2,1-2H3,(H,35,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIVZBAWZLAGEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)C5=CC=CC(=C5)C)C6=CC=CS6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29FN6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.